(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

Catalog No.
S865664
CAS No.
1219803-77-6
M.F
C9H13NO3
M. Wt
189.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

CAS Number

1219803-77-6

Product Name

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6

IUPAC Name

3,4,6-trideuterio-5-[1,2,2-trideuterio-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

Molecular Formula

C9H13NO3

Molecular Weight

189.24 g/mol

InChI

InChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/i2D,3D,4D,5D2,9D

InChI Key

UCTWMZQNUQWSLP-JQAOAMCHSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])NC)O)[2H])O)O)[2H]
  • Metabolic studies

    Due to the strong bond between carbon and deuterium, [2H6]-epinephrine is resistant to metabolic breakdown by enzymes that target hydrogen atoms. This allows researchers to track the fate of epinephrine in the body by measuring the concentration of the deuterium-labeled molecule and its metabolites. For instance, scientists can investigate epinephrine clearance rates, distribution within tissues, and the formation of specific breakdown products. Source: Application of Stable Isotope Tracers in Clinical Pharmacokinetic Studies:

  • Mass spectrometry analysis

    [2H6]-epinephrine serves as an internal standard in mass spectrometry experiments. Mass spectrometry is a powerful technique for identifying and quantifying molecules in a sample. However, naturally occurring compounds can sometimes have ions with the same mass-to-charge ratio as the target molecule, leading to interference. By introducing a mass difference through deuterium incorporation, [2H6]-epinephrine acts as a reference peak that can be easily distinguished from the endogenous epinephrine signal. This enhances the accuracy and specificity of mass spectrometry measurements. Source: Quantitation of Catecholamines in Plasma by Liquid Chromatography-Tandem Mass Spectrometry:

  • Investigation of receptor interactions

    Epinephrine interacts with specific receptors on cells to exert its physiological effects. [2H6]-epinephrine can be used to study these receptor interactions without affecting the overall biological activity of the molecule. The presence of deuterium atoms can sometimes alter the binding affinity of a ligand to its receptor. By comparing the binding properties of [2H6]-epinephrine with regular epinephrine, researchers can gain insights into the role of specific hydrogen atoms in receptor recognition. Source: Deuterium Isotope Effects in Quantitative Structure-Activity Relationships:

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 is a deuterated derivative of epinephrine, which is a naturally occurring catecholamine and hormone. This compound is characterized by the substitution of six hydrogen atoms with deuterium, enhancing its stability and allowing for more precise tracking in biochemical studies. The molecular formula for this compound is C9_9H7_7D6_6NO3_3, and it has a molecular weight of approximately 189.24 g/mol .

[2H6]-Epinephrine, like natural epinephrine, acts by mimicking the effects of the sympathetic nervous system. It binds to adrenergic receptors on target cells, leading to a cascade of events that result in physiological changes. These include:

  • Increased heart rate and contractility
  • Bronchodilation (relaxation of airways)
  • Vasodilation (widening of blood vessels) in skeletal muscles
  • Blood sugar elevation through glycogenolysis (breakdown of glycogen) and gluconeogenesis (glucose production)
Typical of catecholamines, including:

  • Oxidation: It can be oxidized to form quinones.
  • Methylation: The hydroxyl groups can be methylated to produce methoxy derivatives.
  • Deuterium Exchange: The presence of deuterium allows for unique exchange reactions that can be studied using mass spectrometry.

These reactions are essential for understanding the compound's reactivity and interactions in biological systems.

(+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 exhibits biological activities similar to those of natural epinephrine. It acts primarily on adrenergic receptors, influencing various physiological responses such as:

  • Increased Heart Rate: Enhances cardiac output.
  • Bronchodilation: Relaxes bronchial muscles.
  • Glycogenolysis: Stimulates the breakdown of glycogen to glucose.

Due to its isotopic labeling, this compound is particularly useful in pharmacokinetic studies and metabolic tracking in vivo.

The synthesis of (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 typically involves:

  • Deuteration of Epinephrine: This can be achieved through various methods such as:
    • Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
    • Synthesis from Deuterated Precursors: Starting from deuterated phenolic compounds or amino acids.
  • Purification: The product is purified through chromatography techniques to ensure high purity levels suitable for research applications.

This compound has several applications in scientific research:

  • Metabolic Studies: Used as a tracer in metabolic pathways due to its unique isotopic signature.
  • Pharmacokinetics: Helps in studying the absorption, distribution, metabolism, and excretion of epinephrine-related drugs.
  • Analytical Chemistry: Serves as a standard in mass spectrometry and other analytical techniques.

Studies involving (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 focus on its interactions with various biological molecules. These include:

  • Receptor Binding Studies: Understanding how this compound interacts with adrenergic receptors compared to non-deuterated forms.
  • Enzyme Kinetics: Investigating how enzymes metabolize this compound differently due to the presence of deuterium.

Such studies provide insights into the pharmacodynamics and pharmacokinetics of epinephrine analogs.

Several compounds are structurally or functionally similar to (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
EpinephrineC9_9H13_13NO3_3Natural catecholamine without deuterium
NorepinephrineC8_8H11_11NO3_3Lacks methyl group on nitrogen
IsoproterenolC10_10H13_13NO3_3Synthetic beta-agonist with distinct activity
PhenylephrineC9_9H13_13NO2_2Alpha-selective agonist

The presence of deuterium in (+/-)-Epinephrine-2,5,6,alpha,beta,beta-d6 allows for more precise tracking in metabolic studies compared to its non-deuterated counterparts. This isotopic labeling provides unique advantages in research settings focused on drug metabolism and receptor interactions.

XLogP3

-1.4

Dates

Modify: 2024-04-14

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